molecular formula C7H4Cl2N2 B3219081 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190315-15-1

3,7-dichloro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3219081
CAS No.: 1190315-15-1
M. Wt: 187.02 g/mol
InChI Key: UXILIFJXRDQZEF-UHFFFAOYSA-N
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Description

3,7-Dichloro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with chlorine atoms substituted at the 3rd and 7th positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,7-dichloro-2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions can lead to the formation of the desired pyrrolo[3,2-b]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of these methods is crucial for producing the compound in large quantities for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

3,7-Dichloro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 3rd and 7th positions can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine and pyrrole rings.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to changes in the electronic structure of the compound .

Mechanism of Action

The mechanism of action of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For example, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dichloro-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the chlorine atoms can affect the compound’s ability to interact with molecular targets and undergo specific chemical transformations .

Properties

IUPAC Name

3,7-dichloro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXILIFJXRDQZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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